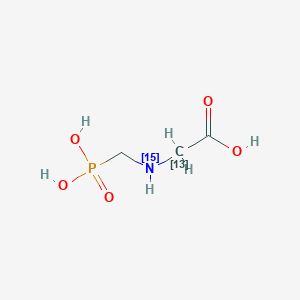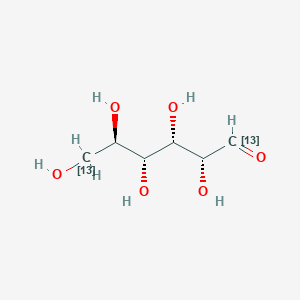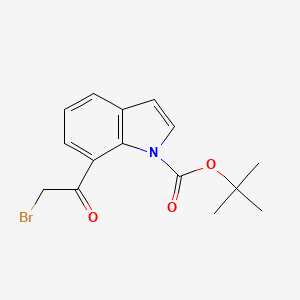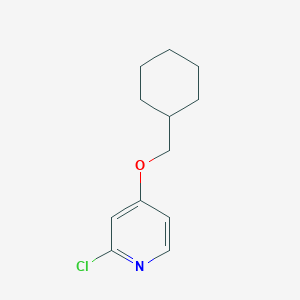
2-Chloro-4-(cyclohexylmethoxy)pyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(cyclohexylmethoxy)pyridine consists of a pyridine ring with a chlorine atom attached at the 2-position and a cyclohexylmethoxy group attached at the 4-position .Physical And Chemical Properties Analysis
2-Chloro-4-(cyclohexylmethoxy)pyridine has a predicted boiling point of 333.4±22.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa is predicted to be 2.22±0.10 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Pyridine derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. They have been found to possess antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also makes them effective as chemosensors for the determination of different species in environmental, agricultural, and biological samples. This versatility underscores their potential in the development of novel therapeutic agents and diagnostic tools (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
The review of hybrid catalysts' application toward the synthesis of pyranopyrimidine scaffolds highlights the importance of pyridine derivatives in facilitating diverse synthetic pathways. Utilizing organocatalysts, metal catalysts, and green solvents, among others, pyridine-based compounds are essential in developing complex organic molecules. This area of research is crucial for creating lead molecules in pharmaceuticals and materials science, showcasing the compound's role in advancing synthetic chemistry (Parmar et al., 2023).
Anticorrosive Materials
Quinoline derivatives, sharing a similar heterocyclic structure with pyridine compounds, have shown remarkable effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals from corrosion. This application is vital in various industries, from construction to manufacturing, indicating potential uses for pyridine derivatives in corrosion inhibition (Verma et al., 2020).
Agrochemicals Discovery
The role of pyridine-based compounds in agrochemicals, including pesticides, fungicides, and herbicides, is significant. The review on the discovery of pyridine-based agrochemicals using Intermediate Derivatization Methods illustrates the compound's utility in enhancing the efficiency of discovering novel lead compounds. This approach shortens research phases and meets changing market requirements, underscoring the compound's potential in agriculture (Guan et al., 2016).
Photonic and Electronic Applications
The photochromic activity of ortho-nitrobenzylpyridines, related to pyridine derivatives, suggests potential applications in photon-based electronics. Their solid-state photochromic activity, along with minimal structural changes during photoreactions, highlights their utility in developing new materials for electronic and photonic devices (Naumov, 2006).
Propiedades
IUPAC Name |
2-chloro-4-(cyclohexylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRLBVKKZYCMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclohexylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

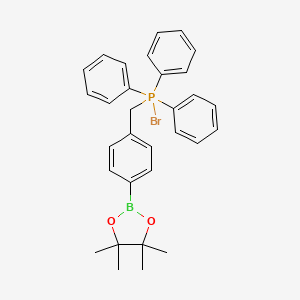
![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)
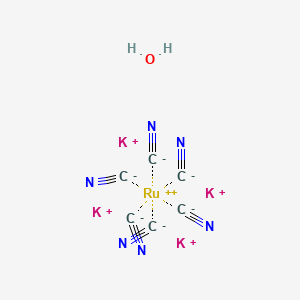
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
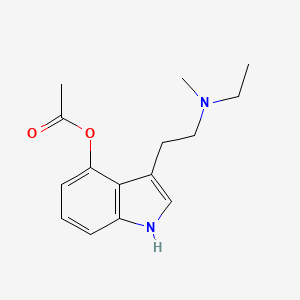
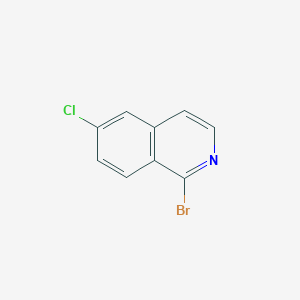
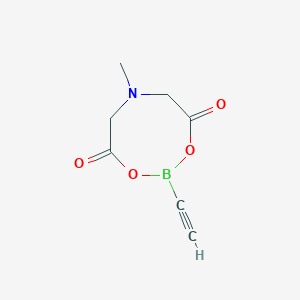
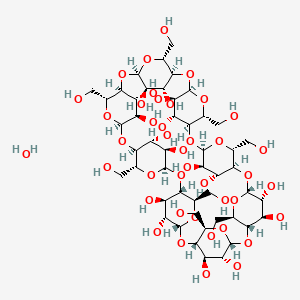
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)
